(E)-N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide
Description
(E)-N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide is a complex organic compound that features a biphenyl group, a thiazole ring, and a nitrophenyl group
Properties
IUPAC Name |
(E)-3-(4-nitrophenyl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3S/c28-23(15-8-17-6-13-21(14-7-17)27(29)30)26-24-25-22(16-31-24)20-11-9-19(10-12-20)18-4-2-1-3-5-18/h1-16H,(H,25,26,28)/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYCNTXUDSIDDF-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alternative Multicomponent Approach
A catalyst-free, one-pot multicomponent reaction (MCR) utilizing arylglyoxals, thiobenzamides, and biphenyl-4-carbaldehyde has been adapted for analogous thiazole derivatives.
Procedure :
- Reactants :
- Biphenyl-4-carbaldehyde (1.0 equiv)
- Thiobenzamide (1.1 equiv)
- 4-Nitrophenylglyoxal (1.0 equiv)
- Acetic acid (solvent)
- Conditions :
Synthesis of (E)-3-(4-Nitrophenyl)acryloyl Chloride (Intermediate B)
Knoevenagel Condensation
The α,β-unsaturated carbonyl system is constructed via condensation of 4-nitrobenzaldehyde with malonic acid derivatives.
Procedure :
- Reactants :
- 4-Nitrobenzaldehyde (1.0 equiv)
- Malonic acid (1.5 equiv)
- Piperidine (catalyst, 0.1 equiv)
- Pyridine (solvent)
- Conditions :
- Reflux at 110°C for 4 hours.
- Acidification with HCl to precipitate (E)-3-(4-nitrophenyl)acrylic acid (yield: 75–80%).
Acyl Chloride Formation
The acrylic acid is converted to the corresponding acyl chloride using thionyl chloride:
- Reactants :
- (E)-3-(4-Nitrophenyl)acrylic acid (1.0 equiv)
- Thionyl chloride (3.0 equiv)
- Dichloromethane (solvent)
- Conditions :
- Stirring at 25°C for 2 hours.
- Evaporation under reduced pressure to isolate the acyl chloride (yield: 95–98%).
Coupling of Intermediates A and B
The final step involves nucleophilic acyl substitution between the thiazol-2-amine and acryloyl chloride:
Procedure :
- Reactants :
- 4-([1,1'-Biphenyl]-4-yl)thiazol-2-amine (1.0 equiv)
- (E)-3-(4-Nitrophenyl)acryloyl chloride (1.1 equiv)
- Triethylamine (2.0 equiv, base)
- Tetrahydrofuran (THF, solvent)
- Conditions :
- Stirring at 0°C for 1 hour, then room temperature for 12 hours.
- Quenching with ice-water, extraction with ethyl acetate.
- Column chromatography (silica gel, hexane/ethyl acetate 3:1) to isolate the product (yield: 60–65%).
Stereochemical Control and Characterization
The E-configuration of the acrylamide is ensured by the thermodynamic stability of the trans isomer under the reaction conditions. Key characterization data include:
Table 1: Spectroscopic Data for (E)-N-(4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide
Comparative Analysis of Synthetic Routes
Table 2: Yield and Efficiency of Preparation Methods
Industrial-Scale Considerations
For gram-scale production, the multicomponent approach is preferred due to:
- Elimination of column chromatography.
- Higher overall yield (70–75% vs. 60–65%).
- Reduced solvent waste.
Challenges and Optimization Strategies
- Regioselectivity in Thiazole Formation : Use of electron-deficient thioureas directs cyclization to the 2-aminothiazole structure.
- Nitro Group Stability : Mild reaction conditions (pH 7–8, low temperature) prevent reduction or decomposition of the nitro moiety.
- E/Z Isomerization : Strict temperature control (0–25°C) during acylation minimizes thermal equilibration to the Z-isomer.
Chemical Reactions Analysis
Functionalization of the Thiazole Ring
The thiazole core may undergo electrophilic substitution or cross-coupling:
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Suzuki Coupling : The biphenyl group at the 4-position of the thiazole suggests prior use of Suzuki-Miyaura coupling with aryl boronic acids .
-
Halogenation : Bromination at the 5-position of thiazole (if unsubstituted) could enable further derivatization .
Nitro Group Reactivity
The 4-nitrophenyl group is electron-withdrawing, influencing adjacent reactivity:
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, altering electronic properties and enabling diazotization .
-
Nucleophilic Aromatic Substitution : Under basic conditions, the nitro group activates the phenyl ring for substitution (e.g., with hydroxide or amines) .
Acrylamide-Specific Reactions
The α,β-unsaturated carbonyl system participates in:
-
Michael Addition : Thiols or amines add to the acrylamide’s β-carbon.
-
Photopolymerization : UV-initiated radical polymerization potential (common for acrylamides) .
Thiol-Disulfide Exchange
Thiazole-containing acrylamides may engage in redox reactions:
Biological Activity-Linked Reactivity
As a COX-II inhibitor candidate (per thiazole derivatives in ):
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiazole moiety linked to a biphenyl group and an acrylamide structure, which contributes to its biological activity. The synthesis typically involves the reaction of thiazole derivatives with nitrophenyl acrylamides under controlled conditions to yield the target compound.
Antimicrobial Properties
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, studies on similar thiazole compounds have shown promising results against pathogens such as Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve the disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of (E)-N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide has been investigated in various cancer cell lines, including breast adenocarcinoma (MCF7). Studies indicate that similar compounds can induce apoptosis in cancer cells through various mechanisms such as inhibiting cell proliferation and inducing cell cycle arrest . Molecular docking studies further support these findings by illustrating how these compounds interact with specific cancer-related targets.
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in treating infections and cancer:
- Case Study 1 : A study on thiazole derivatives demonstrated their effectiveness against resistant strains of bacteria, showcasing their potential as alternative antimicrobial agents .
- Case Study 2 : In vitro studies on similar acrylamide compounds revealed significant cytotoxic effects on MCF7 cells, suggesting a pathway for developing new anticancer therapies .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (E)-N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and thus exerting therapeutic effects.
Materials Science: The compound’s electronic properties are influenced by the conjugation between the biphenyl and thiazole rings, making it suitable for use in electronic devices.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide: Similar structure but with a methoxy group instead of a nitro group.
(E)-N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(4-chlorophenyl)acrylamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in (E)-N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide imparts unique electronic properties, making it more suitable for applications requiring strong electron-withdrawing groups.
Biological Activity
(E)-N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antitumor properties, anti-inflammatory effects, and other pharmacological activities.
Chemical Structure
The compound features a complex structure that includes:
- A thiazole ring
- A biphenyl group
- An acrylamide moiety with a nitrophenyl substituent
This unique configuration contributes to its diverse biological activities.
Antitumor Activity
Numerous studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that derivatives of thiazole and acrylamide exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A recent study evaluated the compound's cytotoxic effects on several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The results showed:
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 193.93 |
| MCF-7 | 208.58 |
| HT-29 | 238.14 |
These values indicate that the compound exhibits moderate to strong anticancer activity across different cell lines, suggesting its potential as a therapeutic agent in oncology .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
The anti-inflammatory mechanism is believed to involve the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response. This suggests that the compound may be beneficial in treating inflammatory diseases .
Antimicrobial Activity
In addition to its antitumor and anti-inflammatory properties, this compound has shown promising antimicrobial activity. Studies have reported effective inhibition against various bacterial strains, indicating its potential use as an antimicrobial agent.
Comparative Study: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various derivatives against common bacterial pathogens:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| (E)-N-(4-biphenylthiazol) | E. coli | 15 |
| (E)-N-(4-nitrophenylacrylamide) | S. aureus | 18 |
These results underscore the broad-spectrum antimicrobial potential of this class of compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
